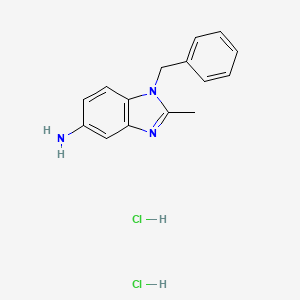

1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride

Übersicht

Beschreibung

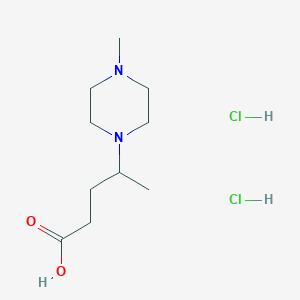

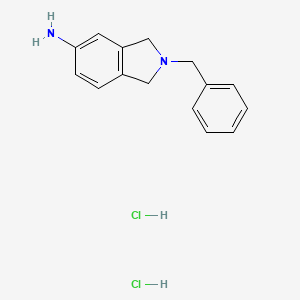

“1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride” is a solid compound . It has the empirical formula C15H17Cl2N3 and a molecular weight of 310.22 g/mol . It’s important to note that this product is intended for research use only and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .

Molecular Structure Analysis

The SMILES string of the compound is NCC1=NC2=C (C=CC=C2)N1CC3=CC=CC=C3.Cl.Cl . The InChI key is VVWMJZHIPOQCFG-UHFFFAOYSA-N .

Chemical Reactions Analysis

Benzimidazole is a nitrogen heterocycle and forms mixed ligand Pt (II) complexes . 1-Benzyl-2-methylimidazole on treatment with ammonia and sodium yields 2-methylimidazole .

Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 310.22 g/mol .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Benzimidazole derivatives have been found to exhibit anticancer activity. They can interact with the biopolymers of the living system, which makes them of interest in cancer research .

Hormone Antagonist

Benzimidazole compounds can act as hormone antagonists. This property can be utilized in the development of drugs for hormone-related disorders .

Antiviral and Anti-HIV Activity

Benzimidazole derivatives have shown potential as antiviral and anti-HIV agents. For instance, substituted benzimidazoles have demonstrated nanomolar activity against respiratory syncytial virus .

Anthelmintic and Antiprotozoal Activity

These compounds have been found to possess anthelmintic and antiprotozoal activities, making them useful in the treatment of parasitic infections .

Antimycobacterial Activity

Benzimidazole derivatives have been screened for their antimycobacterial activities, which could be beneficial in the treatment of diseases like tuberculosis .

Antihypertensive and Anti-inflammatory Activity

These compounds have also shown antihypertensive and anti-inflammatory activities, which could be harnessed for the treatment of hypertension and inflammation-related disorders .

Analgesic and Anxiolytic Activity

Benzimidazole derivatives can exhibit analgesic and anxiolytic activities, potentially making them useful in pain management and the treatment of anxiety disorders .

Antioxidant and Antidiabetic Activity

Lastly, these compounds have demonstrated antioxidant and antidiabetic activities, which could be beneficial in the management of oxidative stress-related conditions and diabetes .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-benzyl-2-methylbenzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3.2ClH/c1-11-17-14-9-13(16)7-8-15(14)18(11)10-12-5-3-2-4-6-12;;/h2-9H,10,16H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLOJMPFMKIADO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-methyl-1h-benzoimidazol-5-ylamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

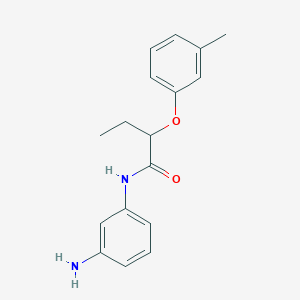

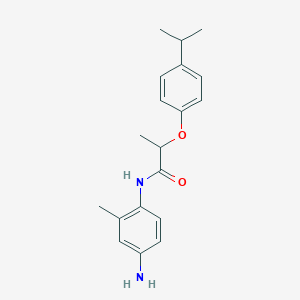

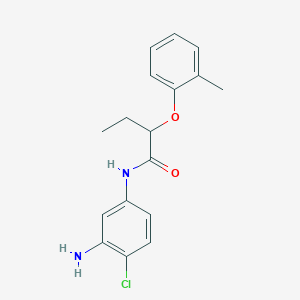

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride](/img/structure/B1388904.png)

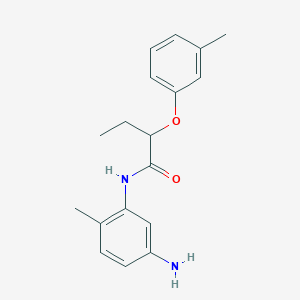

![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1388913.png)

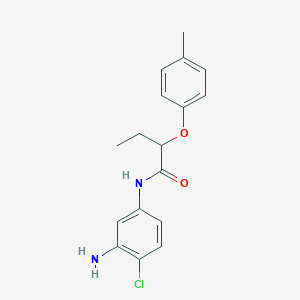

![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1388915.png)

![2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride](/img/structure/B1388917.png)